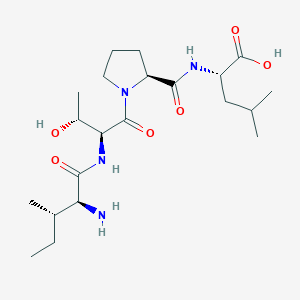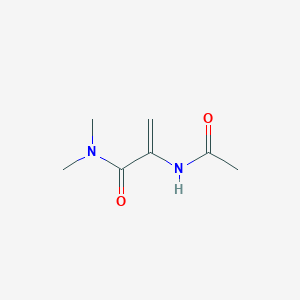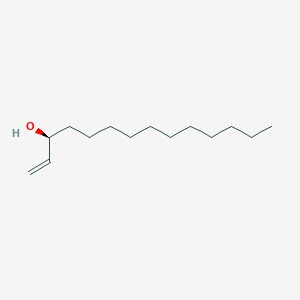
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine is a tetrapeptide composed of the amino acids L-isoleucine, L-threonine, L-proline, and L-leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-threonyl-L-prolyl-L-leucine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. After the coupling reactions, the protecting groups are removed to yield the final tetrapeptide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of large quantities of the peptide. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial hosts such as Escherichia coli, where the gene encoding the peptide is inserted into the host genome, and the peptide is expressed and purified from the microbial culture.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as the threonine residue, which contains a hydroxyl group.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions to oxidize specific residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.
Substitution: Chemical reagents such as N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC) can be used for amino acid substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific residues targeted. For example, oxidation of the threonine residue can yield a hydroxylated product, while reduction of disulfide bonds results in the formation of free thiol groups.
Aplicaciones Científicas De Investigación
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine has several scientific research applications, including:
Chemistry: The peptide is used as a model compound to study peptide synthesis, folding, and stability.
Biology: It serves as a substrate for studying enzyme kinetics and specificity, particularly for proteases and peptidases.
Medicine: The peptide is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the development of peptide-based materials and as a component in peptide synthesis kits.
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-L-threonyl-L-prolyl-L-leucine depends on its specific application. In biological systems, the peptide can interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate proteases by binding to their active sites. The molecular targets and pathways involved vary based on the context of its use, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
L-Isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine: This peptide contains similar amino acids but includes tyrosine, which imparts different chemical properties and biological activities.
Cyclo-(L-isoleucyl-L-prolyl-L-leucyl-L-alanyl): A cyclic tetrapeptide with a different sequence and structure, leading to unique biological activities.
Uniqueness
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its linear structure and specific amino acid composition make it suitable for various research applications, distinguishing it from other similar peptides.
Propiedades
Número CAS |
182916-28-5 |
|---|---|
Fórmula molecular |
C21H38N4O6 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H38N4O6/c1-6-12(4)16(22)19(28)24-17(13(5)26)20(29)25-9-7-8-15(25)18(27)23-14(21(30)31)10-11(2)3/h11-17,26H,6-10,22H2,1-5H3,(H,23,27)(H,24,28)(H,30,31)/t12-,13+,14-,15-,16-,17-/m0/s1 |
Clave InChI |
CNVUCKAVMDNSIY-FQMQPWHVSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)


![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)


![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)

![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)

![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)

